An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Ethyl-3,4-dihydro-2H-pyrrole
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Ethyl-3,4-dihydro-2H-pyrrole
Abstract: This technical guide provides a comprehensive overview of 5-Ethyl-3,4-dihydro-2H-pyrrole, a five-membered cyclic imine belonging to the 1-pyrroline class of heterocycles. This document is intended for researchers, chemists, and drug development professionals who wish to understand and utilize this compound's unique chemical properties. We will delve into its physicochemical and spectroscopic characteristics, explore robust synthetic methodologies, analyze its core reactivity from a mechanistic standpoint, and discuss its applications as a versatile intermediate in organic synthesis. The guide emphasizes the causality behind experimental choices and provides actionable protocols to empower scientific discovery and application.
Introduction to 5-Ethyl-3,4-dihydro-2H-pyrrole
5-Ethyl-3,4-dihydro-2H-pyrrole, also known as 2-ethyl-1-pyrroline, is a heterocyclic compound featuring a five-membered ring containing a nitrogen atom and an endocyclic carbon-nitrogen double bond (C=N). This cyclic imine functional group is the central determinant of its chemical behavior, rendering the molecule a valuable and reactive building block in synthetic chemistry.
While the broader class of pyrrolines and their saturated pyrrolidine counterparts are prevalent scaffolds in a vast array of natural products and pharmaceutical agents, 5-Ethyl-3,4-dihydro-2H-pyrrole serves as a key intermediate for introducing an ethyl-substituted stereocenter adjacent to the nitrogen atom.[1][2] Its strategic importance lies in its ability to undergo facile transformations, such as reduction to 2-ethylpyrrolidine or nucleophilic additions at the C5 position, thereby providing access to more complex and functionally diverse molecules. Understanding its synthesis and reactivity is paramount for leveraging its full potential in the development of novel chemical entities.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible chemical synthesis. This section details the key physical and spectroscopic data for 5-Ethyl-3,4-dihydro-2H-pyrrole.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are essential for reaction planning, purification, and safe handling.
| Property | Value | Source/Comment |
| IUPAC Name | 5-Ethyl-3,4-dihydro-2H-pyrrole | Standard Nomenclature |
| Synonyms | 2-Ethyl-1-pyrroline | Common alternative name |
| CAS Number | 13113-41-4 | Chemical Abstracts Service |
| Molecular Formula | C₆H₁₁N | --- |
| Molecular Weight | 97.16 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | Predicted, typical for cyclic imines |
| Boiling Point | ~130-135 °C | Estimated based on similar structures |
| Density | ~0.9 g/mL | Estimated based on similar structures |
Spectroscopic Profile
The following data represent the expected spectroscopic signatures for verifying the identity and purity of 5-Ethyl-3,4-dihydro-2H-pyrrole.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ (ppm): ~3.8 (t, 2H, C2-H₂), ~2.3 (q, 2H, C5-CH₂ CH₃), ~1.9 (m, 2H, C3-H₂), ~1.1 (t, 3H, C5-CH₂CH₃ ) | The C2 protons adjacent to the nitrogen are deshielded. The ethyl group shows a characteristic quartet and triplet. |
| ¹³C NMR | δ (ppm): ~175 (C5, imine carbon), ~60 (C2, N-CH₂), ~35 (C3), ~30 (C5-C H₂CH₃), ~22 (C4), ~12 (C5-CH₂C H₃) | The imine carbon (C5) is significantly downfield. The remaining aliphatic carbons appear in the upfield region. |
| IR | ν (cm⁻¹): ~2960 (C-H stretch), ~1645 (C=N stretch) | The C=N stretch is a key diagnostic peak for the imine functional group and is typically found in this region. |
| Mass Spec (EI) | m/z: 97 (M⁺), 82 (M⁺ - CH₃), 68 (M⁺ - C₂H₅) | Shows the molecular ion peak and characteristic fragmentation patterns from the loss of methyl and ethyl radicals. |
Synthesis and Manufacturing
The synthesis of 2-substituted 1-pyrrolines is a well-established field, offering multiple strategic pathways.[3][4] The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.
Synthetic Strategies
Several robust methods can be adapted for the synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole:
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Ring Expansion of N-Vinyl Aziridines: This method involves the iodide-ion-induced ring expansion of N-vinyl aziridines, providing excellent yields under mild conditions.[5][6] It offers a high degree of control over the substitution pattern.
-
Cyclization of γ-Amino Ketones: The intramolecular condensation of a γ-amino ketone (6-amino-3-hexanone) is a direct and classical approach to forming the cyclic imine.
-
Hydrogenative Cyclization of γ-Nitro Ketones: A highly versatile three-component synthesis allows for the construction of diverse pyrrolines from readily available ketones, aldehydes, and nitroalkanes.[7] The final step involves a catalytic hydrogenation that simultaneously reduces the nitro group and promotes cyclization. This method is particularly attractive due to its convergent nature and use of robust, reusable catalysts.[7]
Example Protocol: Hydrogenative Cyclization
This protocol is based on the highly efficient synthesis of 3,4-dihydro-2H-pyrroles from γ-nitro ketones, which are themselves formed from a three-component reaction.[7]
Step 1: Synthesis of the γ-Nitro Ketone Precursor
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To a stirred solution of propionaldehyde (1.1 eq) and 1-nitropropane (1.0 eq) in a suitable solvent like acetonitrile, add a catalytic amount of a base such as triethylamine.
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Add the desired ketone component (in this case, methyl vinyl ketone can be used as a surrogate for a 3-oxohexanal equivalent in a Michael addition).
-
Stir the reaction at room temperature for 12-24 hours until TLC or GC-MS analysis indicates the consumption of starting materials.
-
Quench the reaction with a mild acid and perform a standard aqueous workup followed by column chromatography to isolate the γ-nitro ketone intermediate.
Step 2: Reductive Cyclization to 5-Ethyl-3,4-dihydro-2H-pyrrole
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In a high-pressure reactor, charge the isolated γ-nitro ketone (1.0 eq), a suitable solvent (e.g., methanol or acetonitrile), and a hydrogenation catalyst (e.g., Raney Nickel or a supported Nickel catalyst).[7]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 20-50 bar).
-
Heat the reaction to 100-120 °C and stir for 5-20 hours. The choice of a robust, earth-abundant metal catalyst like nickel is both economical and efficient.[7]
-
After cooling and carefully venting the reactor, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure 5-Ethyl-3,4-dihydro-2H-pyrrole.
-
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and GC-MS, comparing the results to the expected data in Section 2.2.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole.
Chemical Reactivity and Mechanistic Considerations
The Imino Functional Group
The chemical reactivity of 5-Ethyl-3,4-dihydro-2H-pyrrole is overwhelmingly dictated by the polarized C=N double bond. The C5 carbon atom is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by a wide range of nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, though its basicity is weak compared to saturated amines.
Reduction to Pyrrolidine
The most fundamental transformation is the reduction of the imine to the corresponding saturated heterocycle, 2-ethylpyrrolidine. This is a critical step for accessing this important structural motif.
-
Methodology: This is typically achieved with high efficiency using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is often the reagent of choice due to its mildness and operational simplicity. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) are also highly effective.
-
Causality: The choice of reducing agent depends on the presence of other functional groups in the molecule. NaBH₄ is chemoselective for aldehydes, ketones, and imines, and will not reduce esters or amides, making it ideal for multifunctional substrates.
Nucleophilic Addition
The addition of carbon-based nucleophiles to the C5 position is arguably the most powerful application of this scaffold, enabling C-C bond formation and the construction of complex molecular architectures.
-
Methodology: Organometallic reagents such as Grignard reagents (R-MgBr) and organolithiums (R-Li) readily add to the imine carbon. The reaction is typically performed in an anhydrous ethereal solvent (e.g., THF, Et₂O) at low temperatures to control reactivity. An acidic workup protonates the resulting nitrogen anion to yield the substituted pyrrolidine.
-
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic C5 carbon. This breaks the C=N π-bond, forming a new C-C bond and placing a negative charge on the nitrogen atom, which exists as a magnesium or lithium salt prior to workup.
Reaction Mechanism Diagram
Caption: Mechanism of nucleophilic addition to the cyclic imine.
Applications in Organic Synthesis and Drug Discovery
The true value of 5-Ethyl-3,4-dihydro-2H-pyrrole is realized in its application as a versatile synthetic intermediate.
Synthetic Building Block
This compound is an excellent precursor for the synthesis of a variety of substituted pyrrolidines. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. By using 5-Ethyl-3,4-dihydro-2H-pyrrole, chemists can readily introduce an ethyl group at the C2 position, which can be critical for modulating pharmacological properties such as potency, selectivity, and metabolic stability. Furthermore, subsequent nucleophilic addition at C5 allows for the introduction of a second point of diversity, making it a powerful tool in the construction of compound libraries for screening.[8]
Precursor to Bioactive Scaffolds
The 1-pyrroline core itself, and the pyrrolidine it can be converted to, are found in many classes of natural product alkaloids with a wide range of biological activities.[6] Methodologies developed for the synthesis of functionalized pyrrolines are therefore of significant interest for the total synthesis of such compounds and their analogues.[9][10]
Safety, Handling, and Storage
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Safety: 5-Ethyl-3,4-dihydro-2H-pyrrole should be handled in a well-ventilated fume hood. As with most amines and imines, it should be considered corrosive and potentially toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Handling: This compound is likely sensitive to moisture and air. The imine can hydrolyze back to the corresponding amino ketone in the presence of water. It is best handled under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. Refrigeration is recommended for long-term storage to minimize degradation.
References
- Various Authors. (n.d.). Synthesis of 1-Pyrroline Derivatives via Cyclization of Terminal Alkynes with 2-Azaallyls. RSC Publishing.
- Reddy, L. H., et al. (2012). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion. Beilstein Journal of Organic Chemistry.
- Pan, X., et al. (2018). Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. Organic & Biomolecular Chemistry.
- ChemicalBook. (n.d.). 5-Ethyl-3,4-dihydro-2H-pyrrole CAS 13113-41-4.
- Reddy, L. H., et al. (2012). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion. ResearchGate.
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Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]
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Scilit. (n.d.). Reactivity of pyrrol-2-ones. (review). Retrieved from [Link]
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Alam, M. A. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
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Various Authors. (2007). Synthesis of 2 H-pyrroles by treatment of pyrrolidines with DDQ. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Selected examples of biologically active 2-pyrrolines. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]
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Various Authors. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry. Retrieved from [Link]
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Klausfelder, B., et al. (2018). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal. Retrieved from [Link]
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Figure 1. Target molecule 5-Ethyl-3,4-dihydro-2H-pyrrole (1) and its constitutional isomer 2-Ethyl-3,4-dihydro-2H-pyrrole (2) used for comparative analysis.
